N-Fluoren-4-ylacetohydroxamic acid

Übersicht

Beschreibung

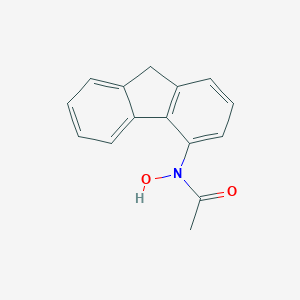

N-Fluoren-4-ylacetohydroxamic acid is a hydroxamic acid derivative characterized by a fluorenyl group substituted at the 4-position of the acetohydroxamic acid backbone. Hydroxamic acids are renowned for their metal-chelating properties, making them critical in medicinal chemistry (e.g., as histone deacetylase inhibitors) and industrial applications (e.g., corrosion inhibition).

Biologische Aktivität

N-Fluoren-4-ylacetohydroxamic acid (NFAHA) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer research and antimicrobial properties. This article provides a comprehensive overview of the biological activity of NFAHA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

NFAHA is characterized by its hydroxamic acid functional group attached to a fluorenyl moiety. The molecular formula for NFAHA is , and it has been identified as a potential inhibitor of various biological processes.

Anticancer Activity

Research indicates that NFAHA exhibits notable anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, including:

- Human lung carcinoma (A549)

- Human breast carcinoma (MDA-MB-231)

In vitro studies have shown that NFAHA can induce apoptosis in these cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. The mechanism of action appears to involve the inhibition of enzymes critical for DNA synthesis, similar to other hydroxamic acid derivatives that target histone deacetylases (HDACs) .

Antimicrobial Activity

NFAHA has also demonstrated antimicrobial properties against several strains of bacteria and fungi. In a comparative study, NFAHA was evaluated alongside standard antimicrobial agents such as vancomycin and gentamicin. The results indicated that:

- At a concentration of 500 µg/mL, NFAHA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The compound showed a zone of inhibition (ZOI) comparable to that of established antibiotics .

Table 1: Antimicrobial Activity of NFAHA

| Microorganism | ZOI (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 10 | Comparable to vancomycin |

| Escherichia coli | 8 | Comparable to gentamicin |

| Pseudomonas aeruginosa | 7 | Lower than gentamicin |

The biological activity of NFAHA can be attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Notably, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition disrupts DNA replication in both cancerous and bacterial cells, leading to cell death .

Study on Anticancer Effects

In a study published in Cancer Research, researchers treated A549 and MDA-MB-231 cells with varying concentrations of NFAHA. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of caspase activation, indicating that NFAHA induces programmed cell death effectively .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of NFAHA against multidrug-resistant strains. The compound was tested against clinical isolates, demonstrating substantial activity against resistant strains that were unresponsive to conventional treatments. This suggests potential for NFAHA as a lead compound in developing new antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

N-Fluoren-4-ylacetohydroxamic acid has been studied for its potential anticancer properties. Research indicates that it can act as a non-carcinogenic agent, which is significant in the context of cancer treatment. A study demonstrated that prolonged oral treatment with N-OH-4-AAF did not exhibit carcinogenic effects in rat models, suggesting its safety profile compared to other fluorenylhydroxamic acids .

Case Study: Liver Structure Analysis

In a specific study, the effects of N-OH-4-AAF on rat liver fine structure were analyzed. Results showed no significant adverse changes in liver architecture, indicating its potential utility as a safer alternative in cancer therapies .

Synthesis and Derivatives

The synthesis of this compound is achieved through various chemical reactions involving fluorenes and hydroxamic acid derivatives. The synthesis pathway typically involves:

- Reduction of nitrofluorenes.

- Catalytic processes to form the hydroxamic acid structure.

This versatility allows for the development of various derivatives that may enhance its biological activity .

Toxicological Studies

Toxicological assessments have indicated that N-OH-4-AAF exhibits low toxicity levels, making it a candidate for further research in drug development. Studies have shown that it does not induce significant cytotoxicity in normal human cell lines, which is crucial for therapeutic applications .

Comparative Analysis with Other Compounds

To better understand the efficacy and safety profile of this compound, a comparative analysis with other similar compounds is essential. The following table summarizes key differences:

| Compound Name | Carcinogenic Potential | Cytotoxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Non-carcinogenic | Low | Enzyme inhibition |

| N-Fluoren-2-ylacetohydroxamic acid | Carcinogenic | Moderate | Metabolic activation |

| Other Fluorenylhydroxamic acids | Varies | High | Various (often carcinogenic pathways) |

Conclusion and Future Directions

This compound shows promise as a non-carcinogenic compound with potential applications in cancer therapy and other biomedical fields. Its low toxicity and ability to inhibit harmful enzymatic pathways highlight its significance in ongoing research.

Future studies should focus on:

- Expanding the understanding of its mechanism at the molecular level.

- Exploring its effectiveness against various cancer types.

- Investigating potential derivative compounds that may enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when designing in vivo studies to assess hepatic effects of N-Fluoren-4-ylacetohydroxamic acid?

- Methodological Answer : In rodent models, dietary administration (e.g., 0.05% concentration) over extended periods (≥7 months) is critical to observe subcellular changes like glycogen accumulation and rough endoplasmic reticulum alterations. Include regular intervals for tissue sampling (e.g., liver biopsies) and employ both light and electron microscopy to capture gradual morphological changes . Control groups should use structurally related non-carcinogenic analogs (e.g., N-fluoren-4-ylacetamide) to isolate toxicity mechanisms specific to the hydroxamic acid derivative.

Q. How can synthetic purity (>98%) of this compound be validated for reproducibility in biological studies?

- Methodological Answer : Combine HPLC-UV with a Nucleosil RP-18 column, using a pH 3 phosphate buffer/methanol (6:1) mobile phase at 1.2 mL/min flow rate. Validate purity via UV detection at 230 nm and confirm structural integrity using - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3). Cross-reference with EI-MS for molecular ion peaks and fragmentation patterns to rule out byproducts .

Q. What in vitro models are suitable for preliminary screening of metabolic interactions involving this compound?

- Methodological Answer : Use primary hepatocyte cultures or HepG2 cell lines to assess cytochrome P450 activity and metabolite profiling. Incubate with sub-cytotoxic concentrations (determined via MTT assays) and analyze supernatants via LC-MS for hydroxamic acid-derived metabolites. Include controls with known enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Advanced Research Questions

Q. How can contradictory data on the carcinogenic potential of this compound be resolved?

- Methodological Answer : Discrepancies between low tumor incidence in rats and potential carcinogenicity in other models may arise from species-specific metabolic differences. Conduct comparative studies using transgenic rodent models (e.g., Tg.AC mice) and humanized liver chimeric mice. Employ RNA sequencing to identify oncogenic pathways (e.g., p53 or Ras mutations) and correlate with metabolomics data to pinpoint pro-carcinogenic metabolites. Validate findings using structure-activity relationship (SAR) analysis against analogs like N-fluoren-2-ylacetamide .

Q. What advanced imaging techniques can elucidate subcellular alterations in hepatocytes exposed to this compound?

- Methodological Answer : Correlative light-electron microscopy (CLEM) combines TEM for ultrastructural analysis (e.g., endoplasmic reticulum dilation) with fluorescence tagging of glycogen granules (using periodic acid-Schiff staining). Super-resolution microscopy (e.g., STED) can map spatial distribution of metabolic enzymes (e.g., CYP450 isoforms) in treated hepatocytes. Quantify changes via image analysis software (e.g., ImageJ) to statistically link morphological shifts to biochemical endpoints .

Q. How does the electronic configuration of this compound influence its biochemical reactivity compared to positional isomers?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare charge distribution, HOMO-LUMO gaps, and hydrogen-bonding propensity of the 4-fluorenyl isomer with 2- or 3-substituted analogs. Validate computationally predicted reactivity via kinetic studies (e.g., stopped-flow spectrophotometry) measuring hydrolysis rates in buffered solutions. Correlate results with in vitro cytotoxicity data to establish electronic drivers of bioactivity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing minority hepatocyte subpopulations affected by this compound?

- Methodological Answer : Use cluster analysis (e.g., k-means) on high-content imaging data to segment hepatocytes based on glycogen content or organelle morphology. Apply Bayesian hierarchical models to account for inter-animal variability in longitudinal studies. For RNA-seq data, leverage gene set enrichment analysis (GSEA) to identify pathways enriched in affected subpopulations .

Q. How can NMR spectral overlaps of this compound with metabolites be minimized in complex biological matrices?

- Methodological Answer : Implement - HSQC experiments for signal assignment in liver homogenates. Use diffusion-ordered spectroscopy (DOSY) to separate compounds by molecular weight. For quantification, apply ERETIC2 (Electronic Reference To Access In Vivo Concentrations) with an internal standard (e.g., DSS) to correct for matrix effects .

Q. Synthesis and Characterization

Q. What modifications to classical synthesis routes improve yield and purity of this compound?

- Methodological Answer : Replace traditional condensation methods with microwave-assisted synthesis to reduce reaction time and byproduct formation. Use Schlenk-line techniques under inert gas (N) to prevent oxidation of the hydroxamic acid group. Purify via recrystallization in ethanol/water mixtures and validate crystallinity via X-ray diffraction (SHELX suite for structure refinement) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence highlights several hydroxamic acids synthesized and evaluated for bioactivity, enabling a comparative analysis. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in compounds 6–10 enhances stability and radical scavenging in DPPH assays compared to simpler alkyl substituents. Cycloalkyl substituents (e.g., cyclopentyl in compound 7) improve lipophilicity, a trait critical for membrane penetration in drug design. The fluorenyl group, being aromatic and planar, may instead favor π-π interactions in enzyme binding.

Synthetic Pathways :

- Hydroxamic acids in were synthesized via condensation of hydroxylamine with carboxylic acid derivatives under mild acidic conditions. This compound likely follows a similar route, though the fluorenyl group may necessitate protective strategies to avoid steric interference.

Antioxidant Performance: Compound 6 exhibited moderate DPPH radical scavenging (IC₅₀ ~50 µM), while compound 11 showed stronger activity due to its conjugated furoyl moiety.

Eigenschaften

IUPAC Name |

N-(9H-fluoren-4-yl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQDWOKSGJMQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176767 | |

| Record name | N-Fluoren-4-ylacetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22225-34-9 | |

| Record name | N-Fluoren-4-ylacetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluoren-4-ylacetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-N-4-FLUORENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT716GIAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.